molecular formula C11H13N3O2 B13773148 1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

1-Ethyl-4-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B13773148
M. Wt: 219.24 g/mol
InChI Key: RXAISJZHAOSCSY-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and β-keto esters or diketones.

    Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under reflux conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:

    Continuous Flow Synthesis: For better control over reaction conditions and scalability.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Acids, bases, or transition metal catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the synthesis of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) would involve its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylicacid derivatives: Compounds with similar core structures but different substituents.

    Pyridine derivatives: Compounds featuring the pyridine ring with various functional groups.

Uniqueness

1H-Pyrazole-3-carboxylicacid,1-ethyl-4,5-dihydro-4-(3-pyridinyl)-(9CI) is unique due to its specific combination of pyrazole and pyridine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

2-ethyl-4-pyridin-3-yl-3,4-dihydropyrazole-5-carboxylic acid

InChI

InChI=1S/C11H13N3O2/c1-2-14-7-9(10(13-14)11(15)16)8-4-3-5-12-6-8/h3-6,9H,2,7H2,1H3,(H,15,16)

InChI Key

RXAISJZHAOSCSY-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(C(=N1)C(=O)O)C2=CN=CC=C2

Origin of Product

United States

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